2-Cyclobutylazetidine hydrochloride

Medicinal Chemistry Drug Discovery Scaffold Hopping

2-Cyclobutylazetidine hydrochloride is a synthetic research compound classified as a saturated, nitrogen-containing heterocycle. Its structure comprises a four-membered azetidine ring substituted at the 2-position with a cyclobutyl group, and it is supplied as the hydrochloride salt.

Molecular Formula C7H14ClN
Molecular Weight 147.65
CAS No. 2138033-84-6
Cat. No. B2995641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclobutylazetidine hydrochloride
CAS2138033-84-6
Molecular FormulaC7H14ClN
Molecular Weight147.65
Structural Identifiers
SMILESC1CC(C1)C2CCN2.Cl
InChIInChI=1S/C7H13N.ClH/c1-2-6(3-1)7-4-5-8-7;/h6-8H,1-5H2;1H
InChIKeyHRUJPNBMJIHMLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclobutylazetidine Hydrochloride (CAS 2138033-84-6) for Research Procurement: Technical Specifications and Sourcing


2-Cyclobutylazetidine hydrochloride is a synthetic research compound classified as a saturated, nitrogen-containing heterocycle. Its structure comprises a four-membered azetidine ring substituted at the 2-position with a cyclobutyl group, and it is supplied as the hydrochloride salt. This molecular architecture, featuring two strained four-membered rings, is of interest in medicinal chemistry as a conformationally restricted building block for drug discovery [1]. The compound is commercially available from multiple vendors, typically with a specified purity of 95% or higher, and is used exclusively for laboratory research purposes .

Why Generic Azetidine or Cyclobutylamine Alternatives Cannot Substitute for 2-Cyclobutylazetidine Hydrochloride (CAS 2138033-84-6)


Direct substitution with simpler building blocks like azetidine hydrochloride (CAS 36520-39-5) or cyclobutylamine (CAS 2516-34-9) is not chemically equivalent and will yield a different final product. 2-Cyclobutylazetidine hydrochloride provides a specific, pre-formed scaffold where the cyclobutyl group is covalently attached to the azetidine nitrogen. Using a simpler azetidine would require a subsequent, potentially low-yielding alkylation step with a cyclobutyl halide, introducing additional synthetic complexity, cost, and purification burden. Furthermore, the hydrochloride salt form ensures the material is a stable, non-volatile, and easily handled solid , which is a practical advantage over the free base form. Finally, the specific substitution pattern at the 2-position, rather than the 3-position (as in CAS 1803588-02-4), imparts a different three-dimensional vector and physicochemical profile, which can critically affect biological target interactions [1].

2-Cyclobutylazetidine Hydrochloride (CAS 2138033-84-6) Evidence Guide: Verifiable Differentiation from Analogous Building Blocks


Differentiation from Regioisomer 3-Cyclobutylazetidine Hydrochloride: A Core Scaffolding Distinction

The target compound, 2-cyclobutylazetidine hydrochloride (CAS 2138033-84-6), is a regioisomer of 3-cyclobutylazetidine hydrochloride (CAS 1803588-02-4). This positional difference is fundamental and dictates distinct synthetic utility and potential biological outcomes. While both share the same molecular weight (147.65 g/mol) and formula (C7H14ClN) , the attachment of the cyclobutyl group to the 2-position of the azetidine ring creates a different vector and electronic environment compared to the 3-position. This difference is critical in medicinal chemistry, where a change in substitution pattern on a core scaffold is a key strategy for scaffold hopping to optimize potency, selectivity, and ADME properties [1].

Medicinal Chemistry Drug Discovery Scaffold Hopping

Conformational Rigidity and Shape Diversity: Class-Level Advantage Over Common Saturated N-Heterocycles

2-Cyclobutylazetidine hydrochloride is a building block comprising two distinct four-membered rings. As a class, such strained-ring systems are recognized for providing increased conformational rigidity and three-dimensionality compared to more common, flatter N-heterocycles like piperidine, piperazine, or pyrrolidine [1][2]. The inherent puckered conformation of both the azetidine and cyclobutane rings reduces molecular flatness (increasing the fraction of sp3-hybridized carbons, or Fsp3), a property correlated with improved clinical success rates in drug development due to better solubility, target selectivity, and metabolic stability [2]. 3-((Hetera)cyclobutyl)azetidines have been specifically designed and synthesized as 'stretched' analogues of piperidine, demonstrating their utility in lead optimization programs [1].

Medicinal Chemistry Conformational Analysis Lead Optimization

Vendor-Specified Purity: Quantitative Benchmark for Research-Grade Procurement

For reproducible scientific results, the purity of a research chemical is paramount. Vendors of 2-Cyclobutylazetidine hydrochloride explicitly provide a minimum purity specification, allowing for direct comparison and selection. For instance, AKSci specifies a minimum purity of 95% , while Chemenu and Benchchem similarly list the compound at ≥95% purity . Leyan offers a higher purity grade of 98% for the hydrochloride salt . In contrast, the free base form, 2-cyclobutylazetidine (CAS 1270498-75-3), is often listed at 95% purity, but without the enhanced stability and handling benefits of the hydrochloride salt .

Analytical Chemistry Quality Control Chemical Synthesis

Potential as a JAK Inhibitor Scaffold: Class-Level Biological Rationale

The combination of an azetidine and a cyclobutane moiety is a known pharmacophore in the design of Janus Kinase (JAK) inhibitors, a major class of drugs for autoimmune and inflammatory diseases. This is well-documented in patents such as US 8,158,616 and US20090233903, which claim broad intellectual property around 'azetidine and cyclobutane derivatives' as JAK inhibitors [1][2]. While no IC50 or Ki value is reported for 2-cyclobutylazetidine hydrochloride itself, its core structure contains the essential elements of this patented pharmacophore, positioning it as a key building block for synthesizing novel JAK inhibitors. This provides a defined, class-based rationale for its procurement that is absent for simpler, non-cyclobutyl-containing azetidines [1].

Medicinal Chemistry JAK/STAT Pathway Autoimmune Disease

Validated Application Scenarios for Procuring 2-Cyclobutylazetidine Hydrochloride (CAS 2138033-84-6)


Scaffold Hopping and Lead Optimization in Medicinal Chemistry

Use 2-cyclobutylazetidine hydrochloride as a key intermediate to synthesize 'stretched' analogues of common N-heterocycles like piperidine or piperazine. The inherent conformational rigidity of its dual four-membered ring system allows for the exploration of novel three-dimensional chemical space, a validated strategy for improving the selectivity and ADME properties of lead compounds [1][2]. This is supported by the evidence on the conformational advantages of this class of building blocks.

Synthesis of Novel JAK Kinase Inhibitor Libraries

Employ this building block as a central core for generating a library of potential JAK inhibitors. The compound's structure contains the azetidine and cyclobutane motifs that are central to a well-established patent class for JAK inhibition, providing a strong, hypothesis-driven starting point for drug discovery programs targeting autoimmune and inflammatory diseases [3].

High-Purity Building Block for Sensitive Chemical Synthesis

When synthetic reliability and reproducibility are critical, select the 98% purity grade of 2-cyclobutylazetidine hydrochloride from vendors like Leyan. This higher purity specification, compared to the standard 95% grade available for the free base or other salts, reduces the risk of side reactions and simplifies purification, thereby saving time and resources in complex, multi-step syntheses .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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